5-Bromo-2-chloronicotinamide: A Technical Guide for Researchers
5-Bromo-2-chloronicotinamide: A Technical Guide for Researchers
CAS Number: 75291-85-9
This technical guide provides a comprehensive overview of 5-Bromo-2-chloronicotinamide, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its precursor, 5-Bromo-2-chloronicotinic acid, and structurally related nicotinamide derivatives to provide insights into its properties, synthesis, and potential biological activities.
Physicochemical Properties
While specific experimental data for 5-Bromo-2-chloronicotinamide is scarce, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 75291-85-9 | [1] |
| Molecular Formula | C₆H₄BrClN₂O | [2] |
| Molecular Weight | 235.47 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | Typically available at ≥95% | [2] |
| MDL Number | MFCD13176452 | [2] |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed via the formation of an acyl chloride intermediate, followed by amidation.
Caption: Proposed two-step synthesis of 5-Bromo-2-chloronicotinamide.
General Experimental Protocol (Adapted from related syntheses)
Step 1: Formation of 5-Bromo-2-chloronicotinoyl chloride
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In a round-bottom flask, suspend 5-Bromo-2-chloronicotinic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an inert solvent like dichloromethane.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like TLC.
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The excess thionyl chloride or solvent is removed under reduced pressure to yield the crude 5-Bromo-2-chloronicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation to form 5-Bromo-2-chloronicotinamide
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The crude 5-Bromo-2-chloronicotinoyl chloride is dissolved in an appropriate aprotic solvent.
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The solution is then treated with a source of ammonia, such as ammonia gas or a solution of ammonium hydroxide.
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The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
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After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of 5-Bromo-2-chloronicotinamide is not currently available in published literature. However, the broader class of nicotinamide derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The presence of halogen atoms can significantly influence a molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[4]
Potential Anticancer Activity
Derivatives of halogenated nicotinamides have been investigated for their potential as anticancer agents.[4] While hypothetical, it is plausible that 5-Bromo-2-chloronicotinamide could exhibit cytotoxic activity against cancer cell lines. The mechanism of action for many anticancer nicotinamide analogs involves the induction of apoptosis.
A simplified representation of a potential workflow for evaluating the anticancer activity of a compound like 5-Bromo-2-chloronicotinamide is presented below.
Caption: General workflow for investigating anticancer potential.
A potential mechanism of action for cytotoxic nicotinamide derivatives is the induction of the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Potential Antimicrobial Activity
Nicotinamide derivatives have also been explored for their antimicrobial properties. The halogen substituents in 5-Bromo-2-chloronicotinamide could potentially enhance its antimicrobial activity. Further research would be required to evaluate its efficacy against various bacterial and fungal strains.
Spectroscopic Data
While a comprehensive set of spectroscopic data for 5-Bromo-2-chloronicotinamide is not publicly available, researchers can expect to characterize the compound using standard analytical techniques. For the closely related precursor, 5-Bromo-2-chloronicotinic acid, some spectroscopic information is available which can serve as a reference.
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¹H NMR: The proton NMR spectrum of 5-Bromo-2-chloronicotinic acid shows two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.[5]
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Mass Spectrometry: The molecular weight of 5-Bromo-2-chloronicotinamide can be confirmed by mass spectrometry.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for the amide functional group (N-H and C=O stretching vibrations).
Conclusion
5-Bromo-2-chloronicotinamide is a halogenated nicotinamide derivative with potential for further investigation in drug discovery and development. While direct experimental data is limited, this technical guide provides a framework for its synthesis and potential biological evaluation based on the properties and reactions of structurally related compounds. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.
